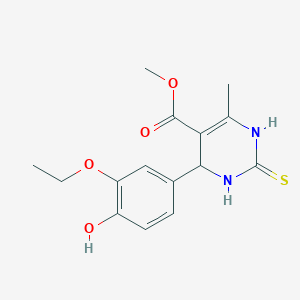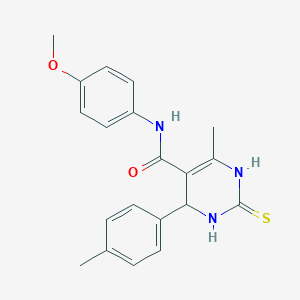![molecular formula C22H14BrN3O3 B243114 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one is a synthetic compound that belongs to the quinazolinone family. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one are dependent on the specific application. In cancer cells, the compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In viral infections, the compound has been shown to inhibit viral replication, leading to the suppression of viral load. In bacterial infections, the compound has been shown to inhibit bacterial growth, leading to the suppression of bacterial load.
実験室実験の利点と制限
The advantages of using 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one in lab experiments include its high potency and specificity. The compound has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of this compound.
将来の方向性
There are several future directions for the research and development of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one. One potential direction is the optimization of the synthesis method to produce the compound with higher yields and purity. Another direction is the development of novel analogs of the compound with improved potency and specificity. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various diseases.
合成法
The synthesis of 3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one involves the reaction between 4-bromoaniline and 4-nitrobenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting intermediate is further reacted with anthranilic acid in the presence of phosphorus oxychloride to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to exhibit antiviral activity against herpes simplex virus and antimicrobial activity against various strains of bacteria.
特性
分子式 |
C22H14BrN3O3 |
|---|---|
分子量 |
448.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H14BrN3O3/c23-16-8-12-17(13-9-16)25-21(24-20-4-2-1-3-19(20)22(25)27)14-7-15-5-10-18(11-6-15)26(28)29/h1-14H/b14-7+ |
InChIキー |
ZYMRYDVRRRCPJF-VGOFMYFVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)



